1,3-Cyclohexanedione

Overview

Description

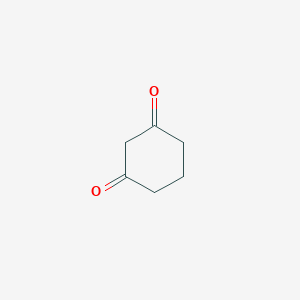

1,3-Cyclohexanedione is an organic compound with the molecular formula C6H8O2. It is one of three isomeric cyclohexanediones and is known for its colorless or white solid appearance. This compound occurs naturally and is a substrate for cyclohexanedione hydrolase. It predominantly exists in its enol tautomer form .

Preparation Methods

Catalytic Transfer Hydrogenation Using Noble Metal Catalysts

Reaction Mechanism and Conditions

Catalytic transfer hydrogenation has emerged as a preferred method for CHD synthesis due to its avoidance of molecular hydrogen, which reduces explosion risks and eliminates the need for high-pressure equipment. The process involves reducing resorcinol (1,3-dihydroxybenzene) in the presence of a hydrogen donor, typically sodium formate or ammonium formate, and a noble metal catalyst. The reaction proceeds via the formation of a 1,3-diketone salt, which is subsequently acidified to yield CHD .

Critical parameters include:

-

Temperature : Optimal ranges between 40°C and 70°C. Higher temperatures accelerate reaction kinetics but risk side reactions such as self-condensation of CHD .

-

pH : Maintained between 5 and 11 using bases like sodium hydroxide or potassium carbonate. Neutralization with hydrochloric acid (HCl) to pH 3 precipitates CHD .

-

Catalyst Loading : 0.5–10 wt% palladium on carbon (Pd/C) achieves >98% conversion and >96% selectivity .

Catalyst Variants and Performance

Pd/C catalysts dominate industrial applications due to their cost-effectiveness and recyclability. Comparative studies highlight:

| Catalyst Type | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| 5% Pd/C (powder) | 98 | 96 | 90 |

| 5% Pd/C (egg-shell) | 98 | 96 | 90 |

| 5% Pd/SiO₂ | 98 | 96 | 91 |

Data synthesized from US5744648A

Notably, Pd/SiO₂ marginally outperforms Pd/C in yield, likely due to enhanced dispersion of active sites on the silica support . Ethanol as a co-solvent with water improves resorcinol solubility, achieving 99% conversion without compromising selectivity .

High-Pressure Hydrogenation with Alkaline Media

Traditional Methodology

Early CHD synthesis relied on high-pressure hydrogenation of resorcinol under alkaline conditions. For example, Smith et al. (1961) used 5% Rh/Al₂O₃ at 55 psi hydrogen pressure, but yields rarely exceeded 70% due to over-reduction and tar formation . Modern adaptations, such as the method detailed in ChemicalBook, employ sodium hydroxide (15% aqueous) at 5 MPa hydrogen pressure and 120°C, achieving 96.43% yield after acidification and crystallization .

Challenges and Mitigation

-

Side Reactions : Over-reduction to cyclohexanol derivatives is minimized by precise pH control (pH 12–13 during hydrogenation) .

-

Purification Complexity : Acidified mother liquors require multi-stage extraction with trioctylamine and kerosene to recover residual CHD, reducing waste and improving overall yield to 96.23% .

Solvent and Concentration Effects on Reaction Efficiency

Recent studies demonstrate that CHD loading directly impacts reaction kinetics. At elevated concentrations (>0.5 M), steric hindrance slows diketone formation, whereas dilute conditions (0.1–0.3 M) enhance diffusion rates, enabling 0.1 mol% acid catalyst usage without yield loss . For instance, a 20% reduction in CHD concentration increased reaction velocity by 40% in Friedel-Crafts alkylation .

Purification and Isolation Techniques

Acidification and Crystallization

Post-reaction mixtures are acidified to pH 1.5–3.0 using HCl, inducing CHD precipitation. Sodium chloride addition salts out the product, achieving >89% recovery .

Solvent Extraction

Trioctylamine-kerosene mixtures selectively complex CHD from aqueous phases. Three sequential extractions reduce CHD loss to <0.001% in wastewater, with the organic phase regenerated via back-extraction with sodium hydroxide .

Comparative Analysis of Industrial-Scale Methods

| Parameter | Transfer Hydrogenation | High-Pressure Hydrogenation |

|---|---|---|

| Pressure | Atmospheric | 5 MPa |

| Catalyst Cost | Moderate (Pd/C) | High (Rh/Al₂O₃) |

| Yield | 90–91% | 96.43% |

| Safety | Excellent | Moderate (H₂ risk) |

| Purification Complexity | Low | High |

Transfer hydrogenation is favored for its safety and simplicity, whereas high-pressure methods excel in yield at the expense of operational complexity.

Chemical Reactions Analysis

Acid-Catalyzed Formal (4+1) Cycloaddition

1,3-Cyclohexanedione participates in acid-catalyzed formal cycloadditions with enone derivatives to form spiro decanes. This reaction is highly sensitive to reactant loading, catalyst concentration, and reaction time .

Key Findings:

-

Catalyst Efficiency : Reducing the acid catalyst (CFSOH) loading to 0.1 mol% significantly improved yields (up to 90%) and diastereoselectivity while shortening reaction times .

-

Concentration Effects : Higher concentrations of this compound paradoxically slowed reaction rates, attributed to its buffering behavior in non-aqueous solutions .

-

Optimized Conditions : Using 1.1 equivalents of this compound relative to the enone reactant (1a ) and tuning reaction concentrations minimized side reactions and maximized efficiency .

Experimental Data Table:

| Entry | Equiv. of 2a | Catalyst (mol%) | Time (h) | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 10e | 3.0 | 0.001 | 30 | 38 | 0 |

| 11e | 2.0 | 0.001 | 30 | 58 | 1 |

| 12e | 1.5 | 0.001 | 30 | 88 | 2 |

| 13e | 1.1 | 0.001 | 30 | 90 | 2 |

Data sourced from NMR analyses under standardized conditions .

Base-Catalyzed Reactions

In base-catalyzed systems (e.g., DBU in toluene), this compound facilitates the synthesis of complex cyclic structures. Reducing its loading enabled a 450-fold decrease in base catalyst requirements while maintaining high yields .

Mechanistic Insights:

-

Buffering Role : The compound stabilizes reaction intermediates via enolate formation, moderating pH shifts in non-aqueous media .

-

Scope Expansion : Lower catalyst loadings allowed the use of structurally diverse enones and diketones, broadening synthetic applicability .

Critical Parameters:

-

Loading Control : Limiting this compound to 1.05–1.5 equivalents minimized side reactions and improved atom economy .

-

Solvent and Temperature : Reactions in CDCl or toluene at 60°C achieved optimal balance between rate and selectivity .

General Reaction Trends

-

Rate vs. Concentration : Inverse relationship observed in acid-catalyzed systems, where higher diketone concentrations slowed kinetics .

-

Diastereoselectivity : Enhanced by low catalyst loadings and precise stoichiometry, yielding single diastereomers in optimized cases .

Practical Implications

These findings underscore the importance of reaction engineering for this compound-based syntheses. By optimizing loading and concentration, industrial processes can reduce catalyst costs, minimize waste, and improve scalability .

Scientific Research Applications

Pharmaceutical Applications

1,3-Cyclohexanedione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the potential of this compound in synthesizing anticancer agents. For instance, derivatives of this compound have been explored for their efficacy against cancer cell lines, showcasing promising results in inhibiting tumor growth .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Use | Reference |

|---|---|---|

| Anticancer Agents | Cancer treatment | |

| Antibiotics | Infection control | |

| Antidepressants | Mood disorders |

Agrochemical Applications

In agriculture, this compound is utilized in the synthesis of pesticides and herbicides. Its derivatives exhibit insecticidal properties that contribute to pest management strategies.

Case Study: Insecticidal Activity

A study highlighted the synthesis of chromanone and chromone analogues using this compound, which demonstrated significant insecticidal activity against various pests. This positions this compound as a valuable precursor in agrochemical formulations .

Table 2: Agrochemical Products from this compound

Material Science Applications

The compound is also employed in material science for the synthesis of polymers and other advanced materials. Its reactivity allows for the formation of complex structures used in coatings and adhesives.

Case Study: Polymer Synthesis

Research has shown that this compound can be used to create novel polymeric materials with enhanced properties. For example, its incorporation into polymer matrices has resulted in materials with improved thermal stability and mechanical strength .

Table 3: Material Science Products Utilizing this compound

Chemical Synthesis Applications

The compound is pivotal in organic synthesis as a building block for various chemical reactions. Its ability to undergo selective hydrogenation makes it a valuable intermediate.

Case Study: Selective Hydrogenation

Recent advancements have shown that using graphene-supported palladium catalysts can achieve high selectivity in the hydrogenation of resorcinol to produce this compound with remarkable efficiency (99.9% conversion) . This method enhances the sustainability of chemical processes by reducing the need for harsh conditions.

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione involves its enol form reacting with electrophilic reagents. This reaction is facilitated by the active dicarbonyl groups and the methylene moiety at C2, which possess high reactivity . In herbicides, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase, which is crucial for the breakdown of tyrosine in plants .

Comparison with Similar Compounds

1,3-Cyclohexanedione can be compared with other similar compounds:

Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-established reagent used in various chemical reactions.

1,2,3-Cyclohexanetrione: Similar in chemical properties but less stable than this compound.

1,4-Cyclohexanedione: Another isomer with different reactivity and applications.

This compound stands out due to its versatility in forming various derivatives and its significant role in the synthesis of herbicides and other industrial chemicals.

Biological Activity

1,3-Cyclohexanedione (1,3-CHD) is a cyclic diketone that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of 1,3-CHD, focusing on its antibacterial properties, potential as an anti-tuberculosis agent, and its role in various chemical transformations.

Overview of this compound

This compound is characterized by its two carbonyl groups located at the 1 and 3 positions of the cyclohexane ring. This structural feature is significant for its reactivity and biological activity. The compound has been utilized in various synthetic pathways and has shown potential in medicinal applications.

Antibacterial Activity

1,3-CHD and its derivatives have been evaluated for their antibacterial properties against several bacterial strains. A study tested various synthesized ligands derived from 1,3-CHD against common pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that some complexes exhibited medium-level antibacterial activity compared to ampicillin, demonstrating the potential of 1,3-CHD derivatives as antibacterial agents .

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Medium-level activity |

| Staphylococcus aureus | Medium-level activity |

| Salmonella typhimurium | Medium-level activity |

Anti-Tuberculosis Potential

The anti-tuberculosis activity of 1,3-CHD has been explored through the synthesis of various derivatives. A notable study investigated the structure-activity relationship (SAR) of compounds based on 1,3-CHD against Mycobacterium tuberculosis. The findings revealed that modifications at specific positions on the cyclohexanedione ring significantly influenced the minimum inhibitory concentration (MIC) values. Some derivatives showed enhanced activity comparable to standard anti-tuberculosis drugs such as ethambutol and levofloxacin .

Key Findings:

- Compounds with a hydroxyl aryl group at the C-5 position exhibited optimal anti-TB activity.

- Substitutions at other positions led to a marked decrease in activity.

- The presence of a gem-dimethyl group at C-5 was crucial for maintaining significant MIC values .

Reaction Mechanisms and Catalysis

Research has demonstrated that this compound serves not only as a reactant but also as a buffering agent in non-aqueous solutions. Its concentration affects reaction rates and outcomes in catalytic processes. For instance, studies indicated that lower concentrations of 1,3-CHD could enhance yields and selectivity in various chemical transformations while minimizing catalyst loading .

Case Studies

Several case studies highlight the biological applications of 1,3-CHD:

- Synthesis of Antibacterial Agents : Research focused on synthesizing new ligands from 1,3-CHD derivatives resulted in compounds with promising antibacterial properties against resistant strains.

- Anti-Tuberculosis Derivatives : The development of substituted 2-phenylaminomethylene-cyclohexane-1,3-diones showed improved efficacy against M. tuberculosis, indicating a potential pathway for new treatments .

Q & A

Q. Basic: What are the common laboratory methods for synthesizing 1,3-cyclohexanedione, and what experimental parameters must be optimized?

The catalytic hydrogenation of resorcinol is a widely used method for synthesizing this compound. Key parameters include:

- Catalyst screening : Laboratory-scale recycle trickle bed reactors are employed to evaluate catalyst efficiency and stability under varying conditions .

- Process design : Superficial velocity and operating pressure are optimized to derive design correlations for scaling up to pilot or industrial plants. Preliminary process flowsheets (Figure 6 in ) outline reactor configurations and separation units .

- Reaction conditions : Temperature, hydrogen partial pressure, and solvent selection (e.g., ethanol) critically influence yield and purity.

Q. Basic: How can thermodynamic properties of this compound be experimentally determined?

The National Institute of Standards and Technology (NIST) provides authoritative thermodynamic

- Gas-phase enthalpy (ΔfH°gas) : -335.6 ± 1.6 kJ/mol (via calorimetry or computational chemistry).

- Solid-phase enthalpy (ΔfH°solid) : -425.4 ± 1.1 kJ/mol (measured using combustion calorimetry).

- Phase transitions : Sublimation enthalpy (ΔsubH°) = 89.8 ± 1.1 kJ/mol; melting point = 378.4 K .

Methodological validation involves cross-referencing experimental data with quantum mechanical calculations (e.g., DFT or CCSD(T)).

Q. Advanced: What computational approaches are used to study the conformational dynamics of this compound?

Density Functional Theory (DFT) at the M06-2X/6-311++G(2d,2p) level is standard for analyzing chair-to-boat inversions and transition states:

- Transition state identification : Intrinsic Reaction Coordinate (IRC) analysis confirms pathways between chair and twisted-boat conformers .

- Energy barriers : Activation energy for inversion is 3.43 kcal/mol, with entropy contributions (ΔS‡) calculated via vibrational frequency analysis .

- Substituent effects : Methyl or phenyl groups increase inversion barriers (e.g., 3.23 kcal/mol for 2,2-dimethyl derivatives) due to steric hindrance .

Q. Advanced: How do substituents influence the inversion energy barriers in this compound derivatives?

Substituents alter the conformational landscape by modifying steric and electronic environments:

- Steric effects : Bulky groups (e.g., 2,2-dimethyl) raise inversion barriers (3.23 kcal/mol vs. 3.43 kcal/mol for unsubstituted derivatives) by destabilizing transition states .

- Electronic effects : Electron-withdrawing groups (e.g., carbonyls) stabilize chair conformers through dipole-dipole interactions.

- Methodology : Single-point CCSD(T)/6-31+G(d,p) calculations refine energy differences predicted by DFT .

Q. Advanced: What spectroscopic techniques are employed to characterize the enol-keto tautomerism of this compound?

UV-Vis spectroscopy and NMR are primary tools:

- UV-Vis : In ethanol, two bands at 280 nm (ε ~12,600, enolate) and 260 nm (ε ~12,000, undissociated enol) indicate tautomeric equilibrium. Acidic conditions repress dissociation, shifting absorption to 248 nm .

- NMR : At -160°C, 2,2,5,5-tetramethyl derivatives show no signal decay, confirming frozen conformational states .

- pKa determination : Measured as 5.7 in water via potentiometric titration .

Q. Applied: What role does this compound play in microbial metabolic pathways?

In Alicycliphilus denitrificans, this compound is a catabolic intermediate during anaerobic cyclohexanol degradation:

- Pathway : Cyclohexanol → 2-cyclohexenone → 3-hydroxycyclohexanone → this compound → adipic acid .

- Enzymatic cleavage : Bifunctional molybdoenzymes catalyze oxidative cleavage to 5-oxohexanoic acid, a precursor for adipate synthesis .

- Resistance mechanisms : Pseudomonas aeruginosa develops resistance via pyomelanin overproduction, which scavenges reactive oxygen species generated by this compound derivatives .

Q. Advanced: How does this compound act as a buffering agent in non-aqueous reactions?

This compound buffers organic reactions by neutralizing acids/bases via its enolic hydroxyl group:

- Mechanism : The enol form (pKa ~5.7) donates protons under basic conditions, while the keto form accepts protons in acidic media .

- Applications : Stabilizes pH in reactions sensitive to acid/base fluctuations (e.g., organocatalytic asymmetric syntheses) .

- Optimization : Loadings >10 mol% are required for effective buffering in polar aprotic solvents .

Q. Advanced: How to resolve contradictions in energy differences calculated by different quantum mechanical methods?

Discrepancies arise from methodological limitations:

- Hartree-Fock (HF) vs. post-HF methods : HF underestimates electron correlation, leading to errors in chair-boat energy gaps (e.g., ΔE = 1.2 kcal/mol via HF vs. 0.8 kcal/mol via CCSD(T)) .

- Hybrid functionals : M06-2X provides reliable kinetics data but may require CCSD(T) single-point corrections for accuracy .

- Validation : Compare computational results with experimental NMR or calorimetric data to identify systematic errors .

Properties

IUPAC Name |

cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044433 | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-02-9 | |

| Record name | 1,3-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK3D2BXJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.